molecular formula C16H16ClNO3S B412799 ETHYL 2-(4-CHLOROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(4-CHLOROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B412799
M. Wt: 337.8g/mol
InChI Key: CXSGIAOOFDJGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-CHLOROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring substituted with ethyl, chlorobenzoyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-CHLOROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chlorobenzoyl and amino groups. The final step involves esterification to introduce the ethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-CHLOROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ETHYL 2-(4-CHLOROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLOROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 2-(4-CHLOROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 2-[(4-chlorobenzoyl)amino]benzoate: This compound has a similar structure but lacks the thiophene ring.

    Ethyl 2-[(4-chlorobenzoyl)amino]acetate: This compound has a similar structure but lacks the dimethyl groups on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H16ClNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19)

InChI Key

CXSGIAOOFDJGQD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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